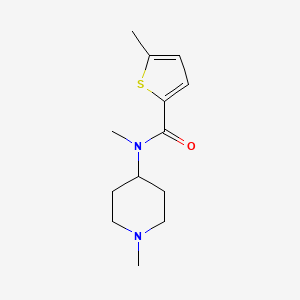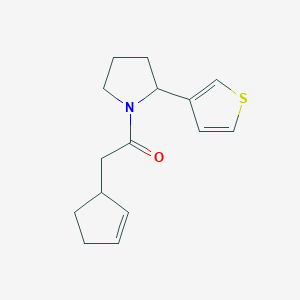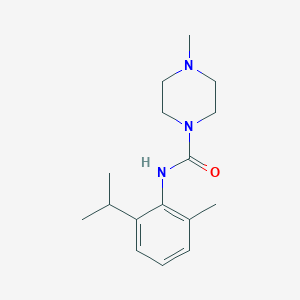![molecular formula C14H13ClN2O B7512876 N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in neurodegenerative diseases. This compound has been shown to have a neuroprotective effect on dopaminergic neurons, making it a promising candidate for the treatment of Parkinson's disease and other related disorders.
Mecanismo De Acción
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide works by inhibiting the activity of a protein called mixed lineage kinase 3 (MLK3). MLK3 is involved in the activation of a signaling pathway that leads to the death of dopaminergic neurons in Parkinson's disease. By inhibiting MLK3, N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide can prevent this pathway from being activated, thereby protecting the neurons from damage.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Neuroprotection of dopaminergic neurons
- Reduction of neuroinflammation
- Improvement of motor function
- Prevention of oxidative stress
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the pathway that is affected by the compound. Another advantage is that N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have a neuroprotective effect in multiple animal models of Parkinson's disease, indicating that it may be effective in humans as well.
One limitation of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in lab experiments is that it may not be effective in all cases of Parkinson's disease. The disease is highly heterogeneous, and different patients may have different underlying causes of their symptoms. Additionally, N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide may have off-target effects that could impact the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide. These include:
- Clinical trials to evaluate the safety and efficacy of the compound in humans with Parkinson's disease
- Studies to investigate the potential use of N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in other neurodegenerative diseases, such as Alzheimer's disease or Huntington's disease
- Development of more potent or selective MLK3 inhibitors that could be used in combination with N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide to enhance its neuroprotective effects
- Studies to investigate the potential use of N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide in combination with other drugs or therapies for Parkinson's disease, such as deep brain stimulation or gene therapy.
Métodos De Síntesis
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis typically involves the use of organic solvents and reagents, and requires careful control of reaction conditions to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. In preclinical studies, N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide has been shown to have a neuroprotective effect on dopaminergic neurons, which are the cells that are lost in Parkinson's disease. This compound has also been shown to improve motor function and reduce neuroinflammation in animal models of the disease.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-2-4-13(15)5-3-11)14(18)12-6-8-16-9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFPCQSRPXCDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

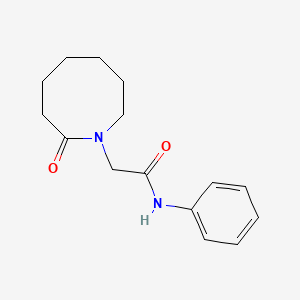
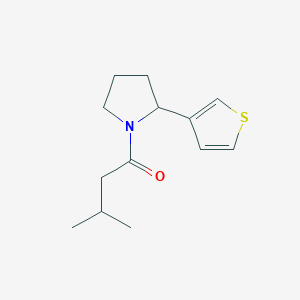
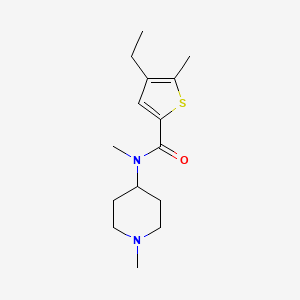
![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)
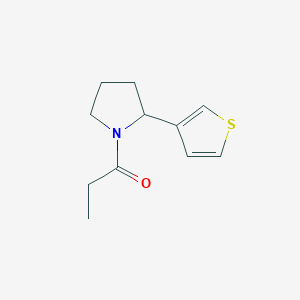
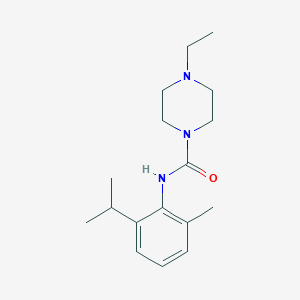
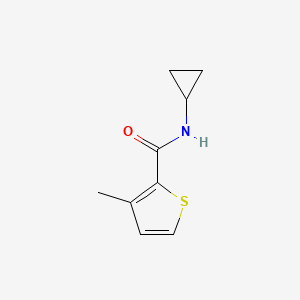
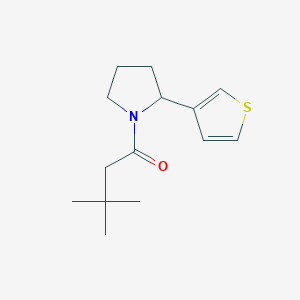
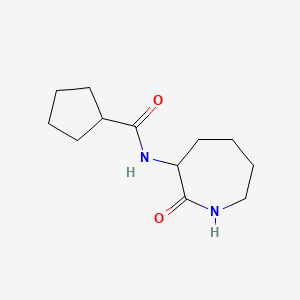
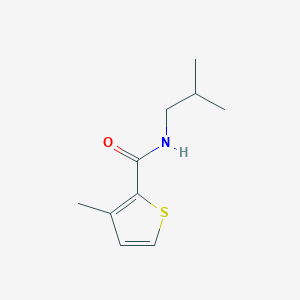
![1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-3-[6-(dimethylamino)pyridin-3-yl]urea](/img/structure/B7512877.png)
